molecular formula C9H9NO5S B1422527 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid CAS No. 1258640-38-8

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid

Cat. No.: B1422527
CAS No.: 1258640-38-8
M. Wt: 243.24 g/mol
InChI Key: GTAANEOXZIUSGB-UHFFFAOYSA-N
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Description

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid is an organic compound with a complex structure that includes a methoxy group, a methylsulfanyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-methoxybenzoic acid to introduce the nitro group, followed by the introduction of the methylsulfanyl group through a substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the methoxy group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid depends on its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The pathways involved can include modulation of oxidative stress, inhibition of microbial growth, or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the nitro and methylsulfanyl groups, making it less reactive in certain chemical reactions.

    5-Methylsulfanyl-2-nitrobenzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

    4-Methoxy-2-nitrobenzoic acid: Lacks the methylsulfanyl group, which may influence its biological activity.

Uniqueness

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid is unique due to the presence of all three functional groups (methoxy, methylsulfanyl, and nitro) on the benzoic acid core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methoxy-5-methylsulfanyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c1-15-7-4-6(10(13)14)5(9(11)12)3-8(7)16-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAANEOXZIUSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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